molecular formula C19H22N2O2 B12926416 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one

Cat. No.: B12926416
M. Wt: 310.4 g/mol
InChI Key: VDYORWXXGZEODR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 10-[4-(dimethylamino)butoxy]acridin-9-one , reflecting its core acridinone scaffold substituted at the 10-position by a 4-(dimethylamino)butoxy group. Systematic identification parameters include:

Property Value
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.4 g/mol
CAS Registry Number 110162-29-3
PubChem CID 127257880
SMILES Notation CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31

The SMILES string encodes the acridinone ring system (C1=CC=CC=C1C(=O)C2=CC=CC=C2N) with a butoxy chain (OCCCCN(C)(C)) attached to the nitrogen atom at position 10. The dimethylamino group (-N(CH₃)₂) terminates the four-carbon aliphatic chain, introducing both basicity and conformational flexibility.

Molecular Geometry and Conformational Analysis

The molecular geometry of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one features a planar acridinone aromatic system fused to a ketone group at position 9. The butoxy linker adopts a staggered conformation, minimizing steric clashes between the dimethylamino group and the acridinone ring. Key geometric considerations include:

  • Acridinone Core : The tricyclic system exhibits near-planarity, with bond lengths and angles consistent with conjugated π-electron delocalization. The ketone oxygen at position 9 introduces slight distortion due to sp² hybridization.
  • Butoxy Chain Dynamics : The four-carbon chain permits rotational flexibility around the C-O and C-N bonds, enabling transitions between gauche and anti conformers. Molecular mechanics simulations suggest a preference for extended conformations that maximize separation between the dimethylamino group and the aromatic system.
  • Electronic Effects : The electron-donating dimethylamino group (+I effect) slightly polarizes the ether oxygen, reducing the electron-withdrawing character of the acridinone ketone. This is corroborated by computational analyses showing a 0.15 Å elongation of the C=O bond compared to unsubstituted acridinone.

X-ray Crystallographic Data (If Available)

As of the latest accessible data, no X-ray crystallographic structures for this compound have been deposited in public databases such as the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Comparative studies on related acridinone derivatives, however, provide indirect insights:

  • Acridinone-Isoxazole Hybrids : Structures like 3-(acridin-9-yl)-5-((4-isopropylphenoxy)methyl)isoxazole exhibit planar acridinone systems with dihedral angles <10° between the aromatic ring and substituents.
  • N-Substituted Analogs : Crystallographic data for 10-(3-(dimethylamino)propyl)acridin-9(10H)-one (PubChem CID 145660) reveal a propeller-like arrangement, with the dimethylamino group oriented perpendicular to the acridinone plane.

These observations suggest that the butoxy chain in this compound likely adopts a similar out-of-plane orientation to minimize steric hindrance.

Comparative Analysis with Related Acridinone Derivatives

Structural comparisons highlight distinct features of this compound relative to other acridinone derivatives:

Compound Substituent Key Differences
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one Propyl chain (-CH₂CH₂CH₂N(CH₃)₂) Shorter alkyl chain, no ether oxygen
N-[2-(Dimethylamino)ethyl]-9-oxo-10H-acridine-4-carboxamide Ethyl-carboxamide side chain Amide functionality, different substitution position
3-(Acridin-9-yl)-5-((4-isopropylphenoxy)methyl)isoxazole Isoxazole-phenoxy group Heterocyclic substitution, bulkier aromatic substituent

Critical Comparisons :

  • Chain Length and Polarity : The butoxy chain in the target compound introduces an additional methylene group and an ether oxygen compared to the propyl analog. This enhances hydrophilicity (calculated LogP = 2.55 vs. 3.12 for the propyl derivative) and potential hydrogen-bonding capacity.
  • Electronic Modulation : The ether oxygen withdraws electron density via induction, counteracting the electron-donating dimethylamino group. In contrast, the carboxamide derivative exhibits stronger electron withdrawal via resonance, significantly altering the acridinone’s redox properties.
  • Conformational Flexibility : The four-carbon chain permits greater rotational freedom than the rigid isoxazole-phenoxy hybrid, potentially influencing binding interactions in biological systems.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

10-[4-(dimethylamino)butoxy]acridin-9-one

InChI

InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3

InChI Key

VDYORWXXGZEODR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one generally follows these key steps:

  • Synthesis of acridin-9(10H)-one core
    The acridin-9(10H)-one core is typically synthesized by cyclization of appropriate anthranilic acid derivatives using polyphosphoric acid or related cyclizing agents under controlled heating conditions (e.g., 100°C).

  • Alkylation at the 10-position
    The 10-position of acridin-9(10H)-one is alkylated with a suitable haloalkyl precursor bearing a leaving group (e.g., 1-bromo-4-chlorobutane or 1,4-dichlorobutane). This step is often catalyzed by phase transfer catalysts such as tetrabutylammonium bromide and performed in the presence of a base like potassium hydroxide or potassium carbonate in solvents such as tetrahydrofuran (THF) or acetone.

  • Nucleophilic substitution with dimethylamine
    The haloalkylated intermediate is then reacted with dimethylamine to substitute the halogen with the dimethylamino group, forming the 4-(dimethylamino)butoxy side chain. This reaction is typically carried out under reflux conditions in anhydrous solvents like acetonitrile, with potassium carbonate as a base to facilitate the substitution.

  • Purification and characterization
    The final product is purified by column chromatography using solvent systems such as chloroform:acetone mixtures and recrystallized from appropriate solvents (e.g., acetic acid or mixtures of DMF and methanol) to obtain pure this compound.

Detailed Preparation Procedure

Step Reagents & Conditions Description Notes
1. Cyclization N-phenyl anthranilic acid, polyphosphoric acid, 100°C, water bath Formation of acridin-9(10H)-one core Yields yellow precipitate, recrystallized from acetic acid
2. Alkylation Acridin-9(10H)-one, 1-bromo-4-chlorobutane, KOH, tetrabutylammonium bromide, THF, room temp, 30-40 h Introduction of 4-chlorobutoxy substituent at 10-position Phase transfer catalysis enhances reaction efficiency
3. Amination Haloalkylated acridinone, dimethylamine, K2CO3, anhydrous acetonitrile, reflux, 18 h Substitution of halogen with dimethylamino group Reflux ensures complete substitution
4. Purification Column chromatography (chloroform:acetone 8:1), recrystallization Isolation of pure product Confirmed by spectral data (NMR, IR)

Research Findings and Optimization Notes

  • Phase Transfer Catalysis : Use of tetrabutylammonium bromide significantly improves alkylation yields by facilitating transfer of hydroxide ions into organic phase.
  • Solvent Choice : THF and anhydrous acetonitrile are preferred solvents for alkylation and amination steps, respectively, due to their ability to dissolve reactants and promote nucleophilic substitution.
  • Reaction Times and Temperatures : Alkylation typically requires prolonged stirring (30-40 hours) at room temperature, while amination is performed under reflux for about 18 hours to ensure complete conversion.
  • Purification : Column chromatography followed by recrystallization yields high purity compounds, essential for biological testing.
  • Alternative Methods : Some literature reports the use of boron tribromide or hydroiodic acid for demethylation of methoxy precursors to hydroxy-acridones, which can then be alkylated with dialkylaminoalkyl chlorides to yield similar derivatives.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Core cyclization Polyphosphoric acid, 100°C, 1-2 h Efficient for acridin-9(10H)-one
Alkylation 1-bromo-4-chlorobutane, KOH, TBAB, THF, RT, 30-40 h Phase transfer catalysis critical
Amination Dimethylamine, K2CO3, acetonitrile, reflux, 18 h Ensures substitution completeness
Purification Column chromatography (chloroform:acetone 8:1), recrystallization High purity for biological use

Chemical Reactions Analysis

Types of Reactions

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: N-oxides of the acridone derivative.

    Reduction Products: Reduced acridone derivatives with altered functional groups.

    Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that acridone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain acridone compounds can intercalate into DNA, disrupting replication and leading to cell death. This mechanism is particularly relevant for compounds like 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one, which may exhibit similar activities due to its structural characteristics .

Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects. Certain acridones have demonstrated efficacy against various bacterial strains, suggesting that this compound could be developed as an antimicrobial agent .

Biological Imaging

The unique photophysical properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for applications in tracking cellular processes and visualizing biological structures in real-time.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity can be harnessed in various synthetic pathways, including alkylation and substitution reactions, making it useful for chemists aiming to create novel compounds with desired properties.

Material Science

The acridone derivatives are also being investigated for their roles in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds make them suitable candidates for applications in optoelectronics.

Case Studies and Research Findings

  • Antimalarial Research : A study highlighted the discovery of novel acridone chemotypes with dual-stage activity against malaria, showcasing the potential of acridones, including derivatives like this compound, as effective antimalarial agents. These compounds demonstrated significant efficacy against drug-resistant strains of Plasmodium parasites .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors has shown that certain acridones exhibit strong inhibitory effects against carbonic anhydrase IX, a target implicated in cancer progression. This suggests potential therapeutic applications for compounds like this compound in cancer treatment .
  • Biological Activity Assessment : Various studies have assessed the biological activity of acridone derivatives against different cancer cell lines. The findings indicate promising anticancer activities which warrant further exploration into their mechanisms and therapeutic potentials .

Mechanism of Action

The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:

    Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.

    Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one with structurally related acridinone derivatives:

Compound Name Substituents Key Features Reference
This compound 10-position: 4-(dimethylamino)butoxy Flexible alkyl chain with electron-donating dimethylamino group Target Compound
3,6-DPXZ-AD () 3,6-positions: phenoxazine donors; 10-position: phenyl Thermally activated delayed fluorescence (TADF) material with high KRISC
MHY440 () 1-hydroxy, 3- and 10-positions: epoxy groups Topoisomerase I inhibitor with anticancer activity
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one () 10-position: 3-(dimethylamino)propyl Fluorescent probe with shorter alkyl chain
10-Benzyl-2,7-difluoro-3,6-dimethoxyacridin-9(10H)-one () 10-position: benzyl; 2,7-positions: fluoro; 3,6-positions: methoxy Antimicrobial activity; rigid substituents reduce solubility

Physicochemical Properties

  • Planarity and Solubility: The dimethylamino butoxy chain enhances solubility in polar solvents compared to rigid analogs like 10-phenylacridin-9(10H)-one (). However, bulkier substituents (e.g., benzyl in ) reduce solubility .
  • Melting Points : Derivatives with strong intermolecular interactions (e.g., hydrogen bonds in 10-(2-hydroxyethyl)acridin-9(10H)-one, ) exhibit higher melting points (>200°C) compared to chloroethyl analogs .

Biological Activity

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a derivative of acridine, a compound known for its diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Acridine core : A planar structure that allows intercalation with nucleic acids.
  • Dimethylamino group : Enhances solubility and biological activity.
  • Butoxy chain : May influence the compound's pharmacokinetics and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation with DNA : Acridine derivatives are known to intercalate between DNA bases, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Similar acridine compounds have shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, contributing to cytotoxic effects in tumor cells .

Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor activity. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), Jurkat (T-cell leukemia), and K-562 (chronic myeloid leukemia).
  • Mechanism of Cytotoxicity : Studies show that this compound induces apoptosis via mitochondrial pathways and ROS production, confirming its potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism
MCF-70.09Apoptosis via ROS
Jurkat0.06Mitochondrial damage
K-5620.08Topoisomerase inhibition

Antimicrobial Activity

Acridine derivatives have also been studied for their antimicrobial properties:

  • Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic.
  • Synergistic Effects : Combinations with other antimicrobial agents enhance efficacy, particularly against resistant strains.

Case Studies

  • Study on Antitumor Efficacy :
    • A study demonstrated that the compound significantly inhibited the growth of human breast adenocarcinoma cells (MCF-7) with an IC50 value in the low nanomolar range after irradiation, suggesting enhanced efficacy under specific conditions .
  • Mechanistic Investigation :
    • Another investigation revealed that the compound induces DNA damage through topoisomerase II poisoning at submicromolar concentrations, leading to increased apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution, epoxide ring-opening, or condensation reactions. For example:

  • Epoxide ring-opening : Derivatives like 3-(2,3-dihydroxypropoxy)-1-hydroxyacridin-9(10H)-one are synthesized by heating epoxide precursors in aqueous conditions (70°C), yielding 78–80% via crystallization .
  • Fluorinated derivatives : Fluorinated acridones (e.g., 2,7-difluoro-10-isopropyl-3,6-dimethoxyacridin-9(10H)-one) are synthesized via nucleophilic alkylation using NaH and aryl amines at 100–130°C, followed by column chromatography .
  • Chalcone intermediates : 2-Acetylacridin-9(10H)-one reacts with aryl aldehydes under basic conditions (KOH/ethanol) to form chalcones, which are further functionalized with isoniazid under microwave irradiation . Characterization includes 1^1H/13^{13}C NMR, HRMS, and IR to confirm structure and purity .

Q. How are structural and purity analyses typically conducted for acridinone derivatives like this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy : 1^1H NMR (e.g., δ 2.63–8.28 ppm for epoxide derivatives ) and HRMS (e.g., [M+H]+ m/z 340.1184 ) confirm structural integrity.
  • Thermal analysis : Melting points and lattice enthalpies are measured via differential scanning calorimetry (DSC) to assess stability .
  • Chromatography : Column chromatography or HPLC ensures purity, especially for fluorinated derivatives .

Advanced Research Questions

Q. What strategies can optimize the synthesis of acridinone derivatives for enhanced activity against drug-resistant bacteria?

Methodological Answer:

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., fluoro, trifluoromethoxy) to improve bacterial membrane penetration .
  • Hybrid structures : Combine acridone cores with pyrazoline or isoniazid moieties to target bacterial enzymes (e.g., enoyl-ACP reductase) .
  • In vitro testing : Use standardized MIC assays against MRSA/MSSA strains to correlate substituent effects with activity .

Q. How do substituents on the acridinone core influence photophysical properties in TADF applications?

Methodological Answer:

  • Donor-acceptor design : Attach carbazole or phenoxazine donors at 3,6-positions to enhance charge transfer. For example, 3,6-DPXZ-AD achieves a high KRISCK_{RISC} (1.1×106^6 s1^{-1}) via multi-channel reverse intersystem crossing (RISC) .
  • Rigidity and conjugation : Orthogonal conformations (e.g., 3,6-DCz-AD) restrict intramolecular relaxation, narrowing emission spectra (FWHM ~55 nm) .
  • Computational modeling : Use DFT to predict excited-state dynamics and triplet harvesting efficiency .

Q. How can contradictions in reported biological activities of acridinone derivatives be resolved?

Methodological Answer:

  • Standardized assays : Replicate studies using consistent bacterial strains (e.g., ATCC 43300 for MRSA) and solvent controls .
  • Purity verification : Re-analyze compounds via 1^1H NMR and HRMS to rule out impurities affecting activity .
  • Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores (e.g., fluoro vs. methoxy substituents ).

Q. What methodologies integrate computational chemistry to study tautomeric stability in acridinone derivatives?

Methodological Answer:

  • Hydrogen bonding analysis : Use DFT to model intermolecular H-bonds (e.g., between acridone carbonyl and ammonium protons ).
  • Spectroscopic validation : Compare calculated tautomer energies with experimental 1^1H NMR shifts (e.g., δ 12.03 ppm for NH protons ).
  • Thermodynamic profiling : Calculate Gibbs free energy differences between tautomers using thermal data (e.g., melting enthalpies ).

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